molecular formula C11H9NO3 B1282527 5-acetyl-1H-indole-2-carboxylic acid CAS No. 31380-57-1

5-acetyl-1H-indole-2-carboxylic acid

Cat. No. B1282527
CAS RN: 31380-57-1
M. Wt: 203.19 g/mol
InChI Key: CCPPDGXVPFOREY-UHFFFAOYSA-N
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Description

5-acetyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of 5-acetyl-1H-indole-2-carboxylic acid consists of an indole core with an acetyl group at the 5th position and a carboxylic acid group at the 2nd position . The indole core is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-1H-indole-2-carboxylic acid include a molecular weight of 203.194, a density of 1.4±0.1 g/cm3, a boiling point of 478.9±25.0 °C at 760 mmHg, and a flash point of 243.4±23.2 °C .

Scientific Research Applications

Drug Development

5-acetyl-1H-indole-2-carboxylic acid is a valuable scaffold in drug development due to its indole core, which is a common structure in many therapeutic compounds. It has been explored for its potential in creating new integrase inhibitors, which are crucial in the treatment of viral infections such as HIV . The indole moiety’s ability to bind with high affinity to multiple receptors makes it a versatile pharmacophore for developing novel drugs with antiviral, anti-inflammatory, and anticancer properties .

Agriculture

In agriculture, indole derivatives, including 5-acetyl-1H-indole-2-carboxylic acid, are studied for their role as plant growth regulators. Indole-3-acetic acid, a plant hormone derived from tryptophan, is structurally related to this compound and is essential for plant growth and development. Research into indole derivatives can lead to the synthesis of new compounds that mimic or enhance the action of natural plant hormones .

Material Science

The indole structure is significant in material science for the development of novel materials with specific optical properties. Studies have shown that indole derivatives can be used to investigate excited state proton transfer in various solvents, which is a fundamental process in designing fluorescent materials and sensors .

Environmental Science

Environmental science benefits from the study of indole derivatives in understanding the fate and transport of bioactive compounds in the environment. These compounds can serve as models to study the environmental behavior of pharmaceuticals and personal care products, which are of growing concern due to their potential ecological impacts .

Biochemistry

In biochemistry, 5-acetyl-1H-indole-2-carboxylic acid can be used to study enzyme-substrate interactions, particularly those involving the indole ring. This research can provide insights into the metabolic pathways of indole-containing compounds and their physiological roles in organisms .

Pharmacology

Pharmacologically, indole derivatives are known for their broad spectrum of biological activities. They are investigated for their therapeutic potential in various diseases, including gastrointestinal and liver diseases. The gut microbiota’s role in converting tryptophan into indole and its derivatives has therapeutic implications for intestinal and liver health .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, including 5-acetyl-1H-indole-2-carboxylic acid, will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-acetyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPDGXVPFOREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547227
Record name 5-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1H-indole-2-carboxylic acid

CAS RN

31380-57-1
Record name 5-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saponification of 2b and 3b with 10% KOH in ethanol at 60° C. for 1 h followed by acidification with 1M HCl provided 3-acetyl-1H-indole-2-carboxylic acid 4b and 5-acetyl-1H-indole-2-carboxylic acid 5b in 95% and 93% yield respectively. The crude acids were used directly without purification in the next step.
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